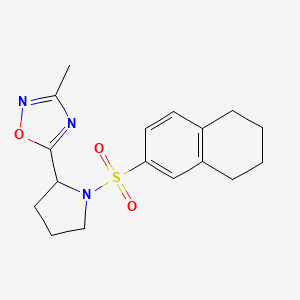

3-Methyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-methyl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-12-18-17(23-19-12)16-7-4-10-20(16)24(21,22)15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11,16H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMAVSRVYEGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2S(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Methyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a unique combination of naphthalene and oxadiazole rings with a pyrrolidine moiety that enhances its biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Reaction of appropriate sulfonamide precursors with pyrrolidine derivatives.

- Cyclization to Form Oxadiazole : Utilizing reagents such as phosphorus oxychloride to facilitate the cyclization of the intermediate products.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The oxadiazole ring may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors can lead to altered signaling pathways that affect cell function.

Antimicrobial Activity

Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

- A series of oxadiazole derivatives showed promising results against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole moiety possess anticancer properties:

- In vitro studies revealed that certain oxadiazole derivatives displayed cytotoxic effects on cancer cell lines such as MCF-7 and A549. For example, one derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, which is comparable to known chemotherapeutic agents like Tamoxifen .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Studies indicated that some oxadiazole derivatives significantly reduced inflammation markers in vitro. For example, compounds with IC50 values lower than diclofenac were noted for their effectiveness in inhibiting inflammatory pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Test System | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | E. coli | MIC = 10–50 µg/mL |

| Anticancer | MCF-7 Cell Line | IC50 = 15.63 µM |

| Anti-inflammatory | In vitro assays | IC50 < Diclofenac (157 µg/mL) |

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of oxadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of various oxadiazole derivatives against cancer cell lines. The findings suggested that structural modifications could lead to improved potency against specific cancer types .

- In Vivo Studies : Preliminary in vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of selected derivatives in animal models. These studies are crucial for understanding the potential clinical applications of these compounds.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. Studies indicate that derivatives of oxadiazole can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of HDAC (Histone Deacetylases) : Certain derivatives demonstrate potent inhibitory effects on HDAC enzymes, which are crucial in regulating gene expression related to cancer progression. For instance, oxadiazole derivatives have been reported to inhibit HDAC-1 with IC50 values as low as 20 nM .

- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often mediated by the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins.

Antimicrobial Properties

Compounds similar to 3-Methyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole have shown antibacterial and antifungal activities. The antimicrobial mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways. For example:

- Evaluation Against Bacterial Strains : Studies have reported effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using oxadiazole derivatives .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Research indicates that oxadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase).

Neuroprotective Effects

Emerging studies suggest that oxadiazole derivatives may possess neuroprotective properties. These compounds could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Activity

A study synthesized several oxadiazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of oxadiazole compounds were tested for their antimicrobial activity using the cup plate method. The most active compounds exhibited MIC (Minimum Inhibitory Concentration) values below 100 µg/mL against common pathogens .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group at position 2 of the quinoline ring undergoes acylation with reagents such as acid chlorides or anhydrides. For example:

-

Acetylation : Reacting with acetyl chloride in the presence of a base (e.g., triethylamine) yields 2-acetamido-N-ethylquinoline-4-carboxamide .

-

Benzoylation : Treatment with benzoyl chloride forms 2-benzamido-N-ethylquinoline-4-carboxamide , which has been studied for kinase inhibition .

Table 1: Acylation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Triethylamine, DCM, 0°C | 2-Acetamido derivative | 78–85 |

| Benzoyl chloride | Pyridine, RT, 12 h | 2-Benzamido derivative | 65–72 |

Electrophilic Substitution

The quinoline core participates in electrophilic substitution, particularly at positions 5 and 7 due to electron-rich regions. Key reactions include:

-

Nitration : Using HNO₃/H₂SO₄ at 50°C introduces a nitro group at position 5 .

-

Sulfonation : Reaction with fuming H₂SO₄ produces the 7-sulfo derivative .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Position | Conditions | Product |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 50°C, 4 h | 5-Nitro-2-amino-N-ethylquinoline-4-carboxamide |

| Sulfonation | Fuming H₂SO₄ | C7 | 100°C, 6 h | 7-Sulfo derivative |

Hydrolysis of the Carboxamide Group

The ethyl carboxamide moiety can be hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with 6M HCl yields 2-aminoquinoline-4-carboxylic acid .

-

Basic Hydrolysis : NaOH/EtOH at 80°C produces the carboxylate salt .

Oxidation and Reduction

-

Quinoline Ring Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms the N-oxide derivative at the quinoline nitrogen .

-

Reduction of the Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to a secondary amine .

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

-

EDC/HOBt-Mediated Coupling : Reacting with carboxylic acids (e.g., acrylic acid) forms 2-amino-N-ethylquinoline-4-carboxamide-acrylate hybrids , which show antitumor activity (IC₅₀ = 0.22 μM against MCF-7 cells) .

Table 3: Biological Activity of Hybrid Derivatives

| Hybrid Structure | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Acrylamide conjugate | MCF-7 cells | 0.22 | |

| 4-Nitrophenyl derivative | EGFR kinase | 2.71 |

6.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key differences among analogs lie in substituents, heterocyclic systems, and sulfonamide-linked rings. Below is a comparative table:

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and sulfonylation. For example:

- Step 1 : Condensation of pyrrolidine derivatives with sulfonyl chlorides (e.g., 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride) under reflux in ethanol or toluene to form the sulfonylated pyrrolidine intermediate. Reaction conditions (e.g., 2–4 h reflux, 60–80°C) and molar ratios (1:1.2 sulfonyl chloride:pyrrolidine) are critical for yield optimization .

- Step 2 : Coupling the intermediate with 3-methyl-1,2,4-oxadiazole precursors via nucleophilic substitution. Microwave-assisted synthesis (e.g., 30–60 min at 100–120°C) improves reaction efficiency compared to conventional heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- 1H/13C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and sulfonylated pyrrolidine (δ 3.0–3.5 ppm for sulfonyl-linked CH₂ groups) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 415.12 [M+H]+) validates molecular formula .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydronaphthalene moiety and confirms spatial orientation of substituents .

Q. What stability considerations are critical for handling this compound in vitro?

- Methodological Answer : Stability is assessed under varying conditions:

- pH Stability : Incubate in buffers (pH 2–9) for 24–48 h; monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis in acidic conditions (pH < 4) .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C). Store at –20°C in anhydrous DMSO to prevent dimerization .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Contradictions arise from assay conditions or target promiscuity. Address via:

- Assay Replication : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm binding .

- Off-Target Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., 100 ns simulations in GROMACS) to validate binding modes inconsistent with experimental data .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?

- Methodological Answer : SAR optimization involves:

- Fragment Replacement : Substitute the tetrahydronaphthalene group with bicyclic analogs (e.g., indane derivatives) to evaluate steric and electronic effects on binding .

- Sulfonyl Group Modifications : Replace sulfonyl with phosphonyl or carbonyl groups; assess changes in hydrogen-bonding capacity via DFT calculations (B3LYP/6-31G*) .

- Proteolytic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring cleavage) .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate permeability (LogP), CYP450 inhibition, and hERG liability .

- Metabolite Identification : GLORYx predicts phase I/II metabolites; validate with LC-MS/MS (e.g., Q-TOF) in hepatocyte incubations .

- Toxicophore Mapping : Identify structural alerts (e.g., sulfonamide-related nephrotoxicity) using DEREK Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.